(E)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide
Description
(E)-N-(2-(5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a structurally complex small molecule featuring:
- A pyridin-2-yl-substituted pyrazole core, which is a common pharmacophore in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions.
- A cyclopropyl group at the 5-position of the pyrazole, which may enhance metabolic stability and influence steric interactions.
- A phenethyl chain linking the pyrazole and sulfonamide groups, modulating solubility and membrane permeability.
The sulfonamide group is often associated with antibacterial or anti-inflammatory activity, though further experimental validation is required .
Properties
IUPAC Name |
(E)-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-28(27,15-11-17-6-2-1-3-7-17)23-13-14-25-21(18-9-10-18)16-20(24-25)19-8-4-5-12-22-19/h1-8,11-12,15-16,18,23H,9-10,13-14H2/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWSAYPPXLHRCL-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C=CC3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
The molecular formula for the compound is , with a molecular weight of approximately 366.46 g/mol. The structure includes a pyrazole ring, a cyclopropyl group, and a sulfonamide moiety, which are known to influence its biological properties.
Structure Representation
Chemical Structure
Antiproliferative Effects
Recent studies have indicated that compounds similar to (E)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide exhibit notable antiproliferative activity against various cancer cell lines. For instance, related pyrazole derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma) .
Summary of Antiproliferative Activity
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| CA-4 (Control) | A549 | 0.016 - 0.035 |
| Compound 7k | A549 | 0.076 - 0.12 |
| Compound 7b | SGC-7901 | 0.15 |
| Compound 7c | HT-1080 | 0.10 |
The mechanism by which these compounds exert their antiproliferative effects often involves the disruption of tubulin polymerization, akin to the action of combretastatin A-4 (CA-4). This disruption leads to the inhibition of microtubule dynamics, which is critical for cell division .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that substituents on the pyrazole ring significantly affect biological activity. For example, compounds with specific functional groups at the N-1 position of the pyrazole skeleton tend to show enhanced potency compared to those with different substitutions .
Study on Pyrazole Derivatives
A comprehensive study evaluated a series of pyrazole derivatives, including those structurally related to This compound . The findings indicated that modifications in the cyclopropyl and sulfonamide groups could lead to variations in antiproliferative activity, suggesting potential pathways for drug design .
Clinical Relevance
In clinical settings, the compound's structural analogs have been tested for their ability to inhibit tumor growth in vivo. Initial results suggest promising therapeutic applications, particularly in targeting resistant cancer types .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity Assessment
Compound similarity analysis is critical for predicting biological activity and optimizing lead compounds. Key methodologies include:
- Molecular fingerprinting (e.g., Tanimoto coefficients) to quantify overlap in functional groups.
- 3D pharmacophore mapping to assess spatial alignment of bioactive motifs.
For (E)-N-(2-...), structurally analogous compounds include:
Pyrazole-based sulfonamides : Differ in substituents (e.g., absence of cyclopropyl or pyridinyl groups), which alter target selectivity .
Ethenesulfonamide derivatives : Variations in the sulfonamide’s aryl group (e.g., heteroaromatic vs. phenyl) impact solubility and binding kinetics.
Physicochemical and Functional Comparisons
While direct data on the target compound is unavailable in the provided evidence, parallels can be drawn from studies on quaternary ammonium compounds (QACs) and surfactants. For example:
- Critical Micelle Concentration (CMC) : Techniques like spectrofluorometry and tensiometry (as used for BAC-C12 in ) could be applied to assess the amphiphilic properties of (E)-N-(2-...), particularly if its sulfonamide group confers surfactant-like behavior .
- Solubility and LogP : The cyclopropyl group likely reduces hydrophilicity compared to linear alkyl chains in QACs, as seen in BAC-C12 (CMC = 8.3 mM via spectrofluorometry) .
Data Tables
Table 1: Comparison of Structural Features
Table 2: Methodologies for Compound Comparison (Adapted from )
| Method | Application to (E)-N-(2-...) | Limitations |
|---|---|---|
| Tanimoto Coefficient | Quantifies overlap with kinase inhibitors | Ignores 3D conformation |
| Spectrofluorometry | Measures CMC for amphiphilic behavior | Requires fluorescent probes |
| Pharmacophore Modeling | Predicts target binding using pyridinyl-pyrazole motif | Dependent on template accuracy |
Research Implications
- Knowledge Gaps: The provided evidence lacks direct data on (E)-N-(2-...). Experimental studies on its CMC, LogP, and target engagement are needed.
- Methodological Recommendations : Apply spectrofluorometry (as in ) for solubility profiling and molecular dynamics simulations to predict binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
